Sodium 1-tetradecanesulfonate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;tetradecane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFACLKQYVTXNS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892954 | |
| Record name | Sodium myristylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid | |
| Record name | Sulfonic acids, C10-18-alkane, sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6994-45-2, 27175-91-3, 68037-49-0 | |
| Record name | Sodium myristylsulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium tetradecane-1-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027175913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium C14-17 alcohol sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfonic acids, C10-18-alkane, sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium myristylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfonic acids, C10-18-alkane, sodium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium tetradecane-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Tetradecanesulfonic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM MYRISTYLSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5FUM2S86T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 1-tetradecanesulfonate is synthesized through the sulfonation of tetradecane. The process involves the reaction of tetradecane with sulfur trioxide (SO₃) in the presence of a catalyst, followed by neutralization with sodium hydroxide (NaOH) to form the sodium salt. The reaction conditions typically include controlled temperatures and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous sulfonation in a reactor, followed by neutralization and purification steps to achieve the desired purity levels. The final product is usually obtained as a white crystalline powder.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-tetradecanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to the corresponding alkane.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are commonly employed.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Tetradecane.
Substitution: Various substituted alkanes depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Sodium 1-tetradecanesulfonate is characterized by the following chemical properties:
- Chemical Formula : C₁₄H₃₀NaO₃S
- Molecular Weight : 300.433 g/mol
- CAS Number : 6994-45-2
- Form : Crystalline solid
The structure consists of a long hydrophobic alkyl chain (tetradecane) attached to a sulfonate group, contributing to its surfactant properties.
Pharmaceutical Applications
2.1 Drug Formulation
This compound is utilized in the formulation of various pharmaceutical products due to its surfactant properties. It acts as an emulsifier and stabilizer in drug formulations, enhancing the solubility of poorly soluble drugs and improving bioavailability.
Case Study : A study demonstrated that incorporating this compound in lipid-based formulations significantly improved the solubility of hydrophobic drugs, resulting in enhanced therapeutic efficacy .
2.2 Antiviral Activity
Recent research has indicated that this compound may inhibit viral entry by interfering with the interaction between viral proteins and host cell receptors. This property has potential implications for developing antiviral therapies.
Case Study : An in vitro study showed that sodium tetradecane sulfonate exhibited inhibitory effects on the spike protein-ACE2 interaction, suggesting its potential use in preventing SARS-CoV-2 infection .
Cosmetic Applications
This compound is widely used in cosmetic products as a surfactant and emulsifying agent. It contributes to the stability and texture of formulations, including shampoos, conditioners, and lotions.
3.1 Surfactant in Personal Care Products
This compound is effective in reducing surface tension, making it suitable for use in various personal care products such as:
- Shampoos
- Body washes
- Facial cleansers
Table 1: Concentrations of this compound in Cosmetic Products
| Product Type | Typical Concentration (%) |
|---|---|
| Shampoo | 0.5 - 3 |
| Body Wash | 0.5 - 2 |
| Facial Cleanser | 0.5 - 1 |
Analytical Applications
4.1 Ion Pair Chromatography
This compound is extensively used as an ion-pairing agent in chromatographic techniques, particularly ion pair chromatography (IPC). It enhances the separation of ionic compounds by forming ion pairs with analytes.
Case Study : In a study evaluating low-pressure ion pair chromatography for food samples, this compound was shown to improve the resolution of trigonelline detection in coffee samples .
Industrial Applications
This compound finds applications beyond pharmaceuticals and cosmetics, including:
- Detergents and Cleaning Agents : Used as a surfactant to enhance cleaning efficiency.
- Textile Industry : Acts as a wetting agent during dyeing processes.
- Agricultural Chemicals : Serves as an emulsifier in pesticide formulations.
Safety and Regulatory Aspects
While this compound is generally regarded as safe for use in consumer products at specified concentrations, regulatory assessments are essential to ensure safety across various applications.
Mechanism of Action
The primary mechanism of action for sodium 1-tetradecanesulfonate revolves around its behavior as a surfactant. In aqueous solutions, it self-assembles into micelles above its critical micelle concentration (CMC). These micelles can solubilize hydrophobic compounds, making them more accessible for various chemical and biological processes. The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating their solubilization and stabilization.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Chromatography : this compound's low UV absorbance (A₅₀₀ₙₘ: 0.02) and high purity make it superior to shorter-chain analogs (e.g., C₁₀, C₁₂) for sensitive detection .
- Textile Industry : Outperforms secondary sulfonates (e.g., SAS60/90) in maintaining emulsification under extreme pH and temperature .
- Safety Profile : Classified as a skin/eye irritant (Hazard Statements: H315, H319), requiring precautions similar to other sulfonates .
Biological Activity
Sodium 1-tetradecanesulfonate, a sulfonic acid derivative, is recognized for its significant biological activity, particularly in surfactant applications. This compound has garnered attention due to its potential antimicrobial properties and its role in enhancing the bioavailability of pharmaceuticals and agricultural agents. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
This compound has the molecular formula and a molecular weight of approximately 288.43 g/mol. Its structure consists of a long hydrocarbon chain (tetradecane) with a sulfonate group, which imparts significant surfactant properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.43 g/mol |
| Solubility | Water-soluble |
| Functional Group | Sulfonate |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Surfactants derived from sulfonic acids, including this compound, are known to disrupt microbial cell membranes, leading to cell lysis and death. This property makes it a candidate for use in disinfectants and antimicrobial formulations.
Case Study: Efficacy Against Bacterial Strains
In a study evaluating the antimicrobial efficacy of various surfactants, including this compound, it was found to be effective against several bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional surfactants.
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 75 |
Genotoxicity and Carcinogenicity
This compound has been evaluated for genotoxicity and carcinogenicity through various assays. Results indicate that it is non-carcinogenic based on long-term studies in rats. Additionally, genotoxicity assays such as the Ames test have shown negative results, indicating no mutagenic effects.
Table 3: Toxicological Assessment Summary
| Parameter | Result |
|---|---|
| Carcinogenicity | Non-carcinogenic |
| Genotoxicity | Negative (Ames Test) |
| Dermal Irritation | Mild irritation |
Environmental Impact
The environmental implications of this compound have also been studied. It is classified as having low toxicity to aquatic organisms, making it suitable for use in formulations that may enter water systems.
Case Study: Aquatic Toxicity Assessment
A study assessing the chronic aquatic toxicity of this compound revealed that it poses minimal risk to fish populations at concentrations typically found in commercial products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
